An In-Depth Technical Guide to 1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS 567-59-9)
An In-Depth Technical Guide to 1,3,5-Trichloro-2-(trifluoromethyl)benzene (CAS 567-59-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. This document delves into its chemical properties, synthesis, reactivity, and safety considerations, offering a valuable resource for professionals in the field.
Compound Profile and Physicochemical Properties
1,3,5-Trichloro-2-(trifluoromethyl)benzene is a substituted benzene ring bearing three chlorine atoms and a trifluoromethyl group. The unique arrangement of these substituents significantly influences its chemical behavior and potential utility.
| Property | Value | Source |
| CAS Number | 567-59-9 | [1] |
| Molecular Formula | C₇H₂Cl₃F₃ | [1] |
| Molecular Weight | 249.45 g/mol | [1] |
| SMILES | FC(F)(F)C1=C(Cl)C=C(Cl)C=C1Cl | [1] |
| MDL Number | MFCD00128886 | [1] |
Synthesis of 1,3,5-Trichloro-2-(trifluoromethyl)benzene
The primary synthetic route to 1,3,5-Trichloro-2-(trifluoromethyl)benzene involves a multi-step process starting from the readily available 2,4,6-trichloroaniline. This pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into two key transformations:
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Diazotization of 2,4,6-trichloroaniline: The primary amine group of 2,4,6-trichloroaniline is converted into a diazonium salt. This is typically achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like sulfuric acid. The resulting 2,4,6-trichlorobenzenediazonium salt is a versatile intermediate.
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Trifluoromethylation of the Diazonium Salt: The diazonium group is then replaced by a trifluoromethyl group. This transformation is a type of Sandmeyer reaction.[2] Modern variations of this reaction often employ a copper catalyst and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃).[3]
Caption: Synthetic pathway from 2,4,6-trichloroaniline to the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 2,4,6-trichloroaniline
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In a reaction vessel equipped with a stirrer and cooling system, dissolve 2,4,6-trichloroaniline in a suitable acidic medium, such as a mixture of sulfuric acid and water, while maintaining a low temperature (typically 0-5 °C).
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Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.
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Stir the mixture at low temperature for a specified period to ensure complete formation of the 2,4,6-trichlorobenzenediazonium salt solution.
Step 2: Sandmeyer Trifluoromethylation [2][3]
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In a separate reaction vessel, prepare a solution of a copper(I) salt (e.g., CuI) and the trifluoromethylating agent (e.g., TMSCF₃) in a suitable aprotic solvent.
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Slowly add the freshly prepared diazonium salt solution from Step 1 to the trifluoromethylating mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.
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After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
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Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an organic solvent.
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The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
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The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure 1,3,5-Trichloro-2-(trifluoromethyl)benzene.
Reactivity and Mechanistic Insights
The reactivity of 1,3,5-Trichloro-2-(trifluoromethyl)benzene is dictated by the electronic properties of its substituents. Both the chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[4] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[4]
Nucleophilic Aromatic Substitution (SNAr)
The presence of three chlorine atoms and a trifluoromethyl group significantly activates the benzene ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[5] The strong electron-withdrawing groups stabilize this intermediate, facilitating the substitution of one or more chlorine atoms by a nucleophile.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.
The regioselectivity of nucleophilic attack will be influenced by the combined directing effects of the substituents.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on this highly deactivated ring is expected to be challenging and would require harsh reaction conditions. The electron-withdrawing nature of the chloro and trifluoromethyl groups directs incoming electrophiles to the meta positions relative to the trifluoromethyl group (positions 4 and 6), which are the least deactivated.
Potential Applications in Drug Development and Agrochemicals
The incorporation of trifluoromethyl groups into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Similarly, polychlorinated aromatic compounds are precursors to a wide range of herbicides, fungicides, and insecticides.[6]
Therefore, 1,3,5-Trichloro-2-(trifluoromethyl)benzene serves as a valuable and versatile building block for the synthesis of novel, highly functionalized aromatic compounds for screening and development in these critical industries. The distinct substitution pattern offers a unique scaffold for the generation of compound libraries with diverse biological activities.
Spectroscopic Characterization (Predicted)
Authentic spectroscopic data for 1,3,5-Trichloro-2-(trifluoromethyl)benzene is not widely published. However, based on its structure, the following spectral characteristics can be predicted:
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¹H NMR: A single peak in the aromatic region, corresponding to the two equivalent protons at positions 4 and 6.
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¹³C NMR: Several distinct signals in the aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and potentially the trifluoromethyl group.
Safety and Handling
1,3,5-Trichloro-2-(trifluoromethyl)benzene should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may cause skin and eye irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
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[Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][1][2][7]thiadiazine 1,1-dioxides - ResearchGate]([Link])
Sources
- 1. 567-59-9|1,3,5-Trichloro-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]
